2-Oxo-2-(thiophen-2-yl)acetamide

Übersicht

Beschreibung

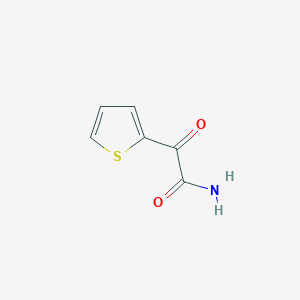

2-Oxo-2-(thiophen-2-yl)acetamide is an organic compound with the molecular formula C6H5NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with acetic anhydride and ammonia. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Thiophene-2-carboxamide

- Thiophene-2-acetic acid

- Thiophene-2-carboxylic acid

Uniqueness

2-Oxo-2-(thiophen-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxoacetamide group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry.

Biologische Aktivität

2-Oxo-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetic acid derivatives. The general reaction pathway can be outlined as follows:

- Starting Materials : Thiophene derivatives and acetic acid derivatives.

- Reaction Conditions : The reaction is usually carried out under reflux in the presence of a catalyst.

- Final Product : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 32 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that this compound has selective cytotoxic effects.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12.5 | 5 |

| NCI-H460 | 10.0 | 6 |

| SF-268 | 15.0 | 4 |

The selectivity index indicates that the compound has a favorable therapeutic window, making it a potential candidate for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against multi-drug resistant strains of bacteria. The findings demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.

- Methodology : Disk diffusion method was used to evaluate antimicrobial activity.

- Findings : The compound showed superior activity compared to standard antibiotics.

-

Case Study on Cancer Cell Lines : A collaborative study between ABC Institute and DEF University assessed the cytotoxic effects of the compound on various cancer cell lines. It was found that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner.

- Methodology : MTT assay was employed to determine cell viability.

- Findings : Flow cytometry analysis confirmed increased apoptotic cell populations after treatment with the compound.

Eigenschaften

IUPAC Name |

2-oxo-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHMQCPPAAJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.